Cas no 106691-72-9 (tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate)

tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate structure
106691-72-9 structure
Product Name:tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate
CAS No:106691-72-9
MF:C11H20N2O3
MW:228.288103103638
MDL:MFCD03788637
CID:1023632
PubChem ID:2756761
Update Time:2025-07-23

tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate Chemical and Physical Properties

Names and Identifiers

    • (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate
    • tert-Butyl ((3R)-2-oxoazepan-3-yl)carbamate
    • (R)-tert-butyl 2-oxoazepan-3-ylcarbaMate
    • CarbaMic acid, N-[(3R)-hexahydro-2-oxo-1H-azepin-3-yl]-, 1,1-diMethylethyl ester
    • tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate
    • AQKNKAUJTJFUMG-MRVPVSSYSA-N
    • FCH1620567
    • AK102821
    • AB0081571
    • AX8234360
    • tert-butyl (3R)-2-oxoazepan-3-ylcarbamate
    • ST24035608
    • D-(+)-N-a
    • 106691-72-9
    • DB-336278
    • AC-30505
    • N-[(3R)-Hexahydro-2-oxo-1H-azepin-3-yl]-carbamic acid 1,1-dimethylethyl ester
    • (R)-3-(Boc-amino)-2-oxoazepane
    • (R)-tert-Butyl(2-oxoazepan-3-yl)carbamate
    • SCHEMBL4704983
    • DTXSID30373517
    • (R)-N-alpha-(t-Butoxycarbonylamino)-epsilon-caprolactam
    • CS-D0056
    • MFCD03788637
    • AS-42002
    • AKOS016843335
    • A895754
    • [(3R)-hexahydro-2-oxo-1H-azepin-3-yl]-carbamic acid, 1,1-dimethylethyl ester
    • MDL: MFCD03788637
    • Inchi: 1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7-12-9(8)14/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15)/t8-/m1/s1
    • InChI Key: AQKNKAUJTJFUMG-MRVPVSSYSA-N
    • SMILES: O(C(N[C@H]1C(NCCCC1)=O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 228.14739250g/mol
  • Monoisotopic Mass: 228.14739250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.4
  • XLogP3: 1.2

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tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate Suppliers

Amadis Chemical Company Limited
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(CAS:106691-72-9)tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate
Order Number:A895754
Stock Status:in Stock
Quantity:250.0g/100.0g/50.0g/25.0g/10.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:52
Price ($):2404.0/1093.0/643.0/378.0/172.0
Email:sales@amadischem.com

tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate Related Literature

Additional information on tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate

Professional Introduction to Compound CAS No. 106691-72-9 and Product Name: tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate

The compound with the CAS number 106691-72-9 and the product name tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate represents a significant advancement in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and potential applications in drug development. The tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate moiety is particularly noteworthy, as it incorporates a chiral center, which is a critical factor in the design of many modern pharmaceuticals.

In recent years, there has been a growing interest in the development of chiral drugs, as their enantiomers can exhibit vastly different pharmacological properties. The (3R)-2-oxoazepan-3-yl group in this compound contributes to its stereochemical complexity, making it a valuable scaffold for further derivatization and optimization. This structural motif has been explored in various drug candidates, demonstrating its utility in modulating biological targets with high specificity.

The tert-butyl carbamate moiety is another key feature of this compound. Carbamates are well-known for their versatility in medicinal chemistry, often serving as pharmacophores in both small-molecule drugs and biologics. The tert-butyl substitution provides stability to the carbamate group, enhancing its suitability for various chemical transformations and biological assays. This stability is particularly important in the context of drug development, where compounds must withstand harsh conditions during synthesis and metabolic processes.

Recent studies have highlighted the importance of tert-butyl N-substituted carbamates in the design of bioactive molecules. These compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The (3R)-2-oxoazepan-3-yl moiety further enhances these properties by providing a rigid scaffold that can interact with biological targets in a precise manner. This has led to increased interest in exploring derivatives of this compound for therapeutic applications.

The synthesis of tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate involves sophisticated organic transformations that highlight the expertise required in medicinal chemistry. The process typically begins with the preparation of the chiral azepane core, which is then functionalized with a carbamate group. The use of advanced synthetic techniques ensures high enantiomeric purity, which is crucial for pharmaceutical applications. This compound exemplifies the cutting-edge approaches being employed in drug discovery today.

In the context of current research, tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate has been investigated for its potential as an intermediate in the synthesis of more complex drug molecules. Its chiral nature and stability make it an ideal candidate for further derivatization, allowing chemists to explore new chemical spaces and develop novel therapeutic agents. The growing body of literature on this compound underscores its significance in modern medicinal chemistry.

The structural features of tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate have also been leveraged in computational studies aimed at understanding molecular interactions at the atomic level. These studies have provided valuable insights into how this compound might interact with biological targets, such as enzymes and receptors. By using advanced computational methods, researchers can predict binding affinities and optimize lead structures before moving into expensive wet-lab experiments. This approach has significantly accelerated the drug discovery process.

Moreover, the versatility of tert-butyl N-substituted carbamates has led to their incorporation into various drug candidates across different therapeutic areas. For instance, derivatives of this compound have shown promise in treating neurological disorders by modulating neurotransmitter receptors. The chiral center plays a pivotal role here, ensuring that only one enantiomer exhibits the desired pharmacological effect while minimizing side effects associated with the other enantiomer.

The future prospects for 106691-72-9 and its derivatives are exciting and multifaceted. As research continues to uncover new biological targets and mechanisms, compounds like this are likely to play an increasingly important role in therapeutic interventions. The combination of structural complexity and functional diversity makes it a compelling candidate for further exploration.

In conclusion, tert-butyl N-[ (3R)-2 - oxoazepan - 3 - yl ] carbamate represents a significant advancement in medicinal chemistry. Its unique structural features and potential applications make it a valuable tool for drug development. The growing body of research on this compound underscores its importance and highlights its potential as a lead structure for novel therapeutics. As our understanding of biological systems continues to evolve, compounds like this will undoubtedly play a crucial role in addressing some of today's most pressing medical challenges.

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Amadis Chemical Company Limited
(CAS:106691-72-9)tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate
A895754
Purity:99%/99%/99%/99%/99%
Quantity:250.0g/100.0g/50.0g/25.0g/10.0g
Price ($):2404.0/1093.0/643.0/378.0/172.0
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